2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Nicotinoyl Intermediate: The nicotinoyl moiety can be synthesized through the reaction of 2-chloronicotinic acid with methylthiol in the presence of a base such as sodium hydroxide.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the nicotinoyl intermediate with piperidine under reflux conditions.
Methoxy Group Introduction: The methoxy group can be added through methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the methoxy-substituted intermediate with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nicotinoyl moiety can be reduced to a corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nicotinoyl moiety may play a crucial role in its binding affinity, while the piperidine ring may influence its overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-((1-(2-(methylthio)benzoyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a benzoyl group instead of a nicotinoyl group.
2-methoxy-N-((1-(2-(methylthio)pyridinoyl)piperidin-4-yl)methyl)acetamide: Similar structure but with a pyridinoyl group instead of a nicotinoyl group.
Uniqueness
2-methoxy-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the nicotinoyl moiety, which may confer specific binding properties and biological activities that are distinct from its analogs
Properties
IUPAC Name |
2-methoxy-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-22-11-14(20)18-10-12-5-8-19(9-6-12)16(21)13-4-3-7-17-15(13)23-2/h3-4,7,12H,5-6,8-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAIGEYRTFEINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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